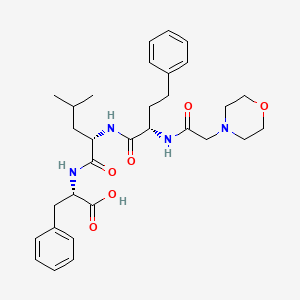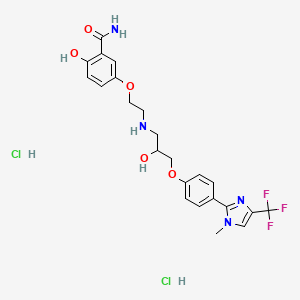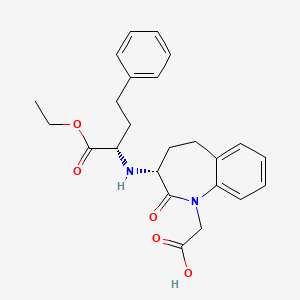
CIDD-0067106
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CIDD-0067106 is a novel potent and selective antiproliferative agent, inhibiting the activity of the mtorc1 pathway
Aplicaciones Científicas De Investigación
Cancer Research and Drug Discovery
- Cancer In Silico Drug Discovery (CIDD) : CIDD is a bioinformatics platform integrating data from The Cancer Genome Atlas (TCGA), the Connectivity Map (cMap), and the Cancer Cell Line Encyclopedia (CCLE). It aids in identifying candidate drugs for specific cancer types, such as BRAF V600E colorectal cancer (CRC), proposing drugs like EGFR and proteasome inhibitors for in vitro testing (Lucas et al., 2014).
Data Analysis and Cybersecurity
- Intrusion Detection Systems : The Coburg Intrusion Detection Dataset-001 (CIDDS-001) has been used to evaluate deep learning and machine learning classifiers for detecting cyber threats. This study demonstrates the effectiveness of handling imbalanced datasets in cybersecurity applications (Abdulhammed et al., 2019).
Biomedical Research
- Chemically Induced Dimerization (CID) : CID is a technique used to study various biological processes by manipulating protein functions with small molecules. This method allows precise control over protein function and has applications in elucidating signal transduction, membrane, and protein trafficking (Voss et al., 2015).
Clinical Data Analysis
- Clinical Data Dictionary (CiDD) : The CiDD developed by the Center for Interoperable EHR (CiEHR) was evaluated for content coverage and data quality. It aims to improve the mapping of clinical terms to standardized formats, highlighting the need for better data quality in healthcare informatics (Lee et al., 2010).
Cardiology
- Cardiac Immunoglobulin Deposition Disease (CIDD) : This rare disorder involves Ig deposition in the myocardium, associated with plasma cell dyscrasias. Studies of cardiac biopsies have enhanced understanding of this pathology, which may contribute to arrhythmias and diastolic dysfunction in affected patients (Toor et al., 2006).
Science Policy
- Science-Related Policy Questions : The concept of Counterfactual Informed Democratic Decision (CIDD) has been explored as a means to guide public policy on science-related issues, suggesting the use of scientific knowledge to inform democratic decisions in areas where the public may lack expertise (Keren, 2015).
Communication Systems
- Combined Iterative Demapping and Decoding (CIDD) : CIDD has been investigated for coded M-ary biorthogonal keying-based direct sequence ultra-wideband (MBOK DS-UWB) systems, showing improved error rate performance in both static and multipath fading channels, relevant in communication technologies (Takizawa & Kohno, 2004).
Immunology
- Combined Immunodeficiencies (CIDs) : A study characterizing patients with CIDs in Iran, focusing on the clinical and genetic spectrum, sheds light on the prevalence and nature of these immune disorders, aiding in better understanding and treatment approaches (Abolhassani et al., 2017).
Mass Spectrometry
- Collision-Induced Dissociation (CID) in Mass Spectrometry : CID is essential in molecular analysis, particularly in proteomics for identifying post-translational modifications and differentiating isomers in metabolomics and lipidomics. Advancements in electron-based dissociation methods like ECD and EIEIO are being developed to address the limitations of traditional CID in mass spectrometry (Baba et al., 2017).
Propiedades
Número CAS |
2151865-39-1 |
|---|---|
Fórmula molecular |
C26H29N3O4 |
Peso molecular |
447.535 |
Nombre IUPAC |
Methyl ((6-(5-(4-((3-methylbut-2-en-1-yl)oxy)phenyl)oxazol-2-yl)pyridin-3-yl)methyl)-L-prolinate |
InChI |
InChI=1S/C26H29N3O4/c1-18(2)12-14-32-21-9-7-20(8-10-21)24-16-28-25(33-24)22-11-6-19(15-27-22)17-29-13-4-5-23(29)26(30)31-3/h6-12,15-16,23H,4-5,13-14,17H2,1-3H3/t23-/m0/s1 |
Clave InChI |
KWCAEMFGVDPGNT-QHCPKHFHSA-N |
SMILES |
O=C(OC)[C@H]1N(CC2=CC=C(C3=NC=C(C4=CC=C(OC/C=C(C)/C)C=C4)O3)N=C2)CCC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CIDD-0067106; CIDD 0067106; CIDD0067106 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)
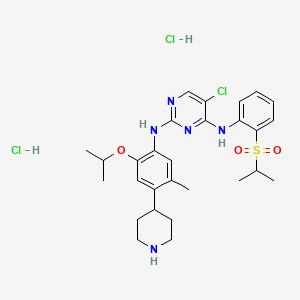
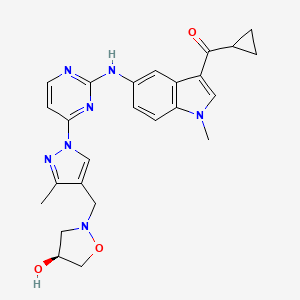
![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)
